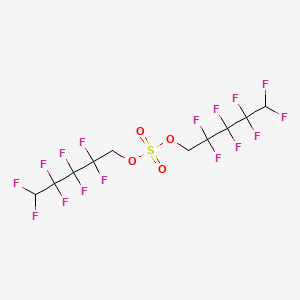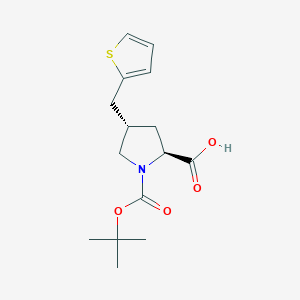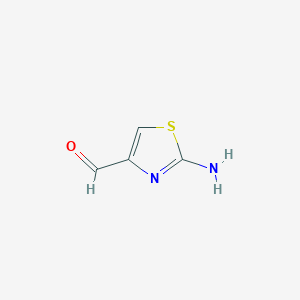
Bis(2,2,3,3,4,4,5,5-Octafluorpentyl)sulfat
Übersicht
Beschreibung
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate is a chemical compound with the molecular formula C10H6F16O4S . Its molecular weight is 526.19 g/mol . The compound is also known by other names such as Bis(1H,1H,5H-octafluoropentyl) sulphate .
Molecular Structure Analysis
The molecular structure of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate consists of two 2,2,3,3,4,4,5,5-octafluoropentyl groups attached to a sulfate group . The InChI string of the compound isInChI=1S/C10H6F16O4S/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2 . Physical And Chemical Properties Analysis
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate has a molecular weight of 526.19 g/mol . It has a computed XLogP3-AA value of 5.4 . The compound has a rotatable bond count of 12 and a topological polar surface area of 61 Ų . The exact mass and monoisotopic mass of the compound are 525.9731304 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese anionischer Polymethin-Farbstoffe
„Bis(2,2,3,3,4,4,5,5-Octafluorpentyl) 9H-Fluoren-2,7-disulfonat“ wurde bei der Synthese anionischer symmetrischer Polymethin-Farbstoffe verwendet. Diese Farbstoffe zeigen eine intensive Absorption im nahen Infrarotbereich des Spektrums. Sie behalten eine hohe Selektivität der Absorption und eine universelle Kontur der elektronischen Banden in starken polaren Lösungsmitteln, selbst bei langer Polymethinkette .
Verwendung in fluorierten Methacrylaten
„Bis(2,2,3,3,4,4,5,5-Octafluorpentyl)methacrylat“ ist ein fluoriertes Methacrylat, das 100 ppm MEHQ als Inhibitor enthält. Es hat einen Brechungsindex von 1,358 und eine Dichte von 1,432 g/mL bei 25 °C .
Eigenschaften
IUPAC Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F16O4S/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUGMSOQLWBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371101 | |
| Record name | bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755-37-3 | |
| Record name | bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)
![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)











